molecular formula C17H25NOS B4752826 6-(2-tert-butylphenoxy)hexyl thiocyanate

6-(2-tert-butylphenoxy)hexyl thiocyanate

Cat. No.: B4752826
M. Wt: 291.5 g/mol
InChI Key: RBLDVTVNTMSULV-UHFFFAOYSA-N
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Description

6-(2-tert-butylphenoxy)hexyl thiocyanate is an organic compound characterized by the presence of a thiocyanate group attached to a hexyl chain, which is further connected to a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-tert-butylphenoxy)hexyl thiocyanate typically involves the reaction of 6-bromohexyl thiocyanate with 2-tert-butylphenol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 6-(2-tert-butyl

Properties

IUPAC Name

6-(2-tert-butylphenoxy)hexyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NOS/c1-17(2,3)15-10-6-7-11-16(15)19-12-8-4-5-9-13-20-14-18/h6-7,10-11H,4-5,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLDVTVNTMSULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCCCCCSC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-tert-butylphenoxy)hexyl thiocyanate
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6-(2-tert-butylphenoxy)hexyl thiocyanate
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6-(2-tert-butylphenoxy)hexyl thiocyanate
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6-(2-tert-butylphenoxy)hexyl thiocyanate
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6-(2-tert-butylphenoxy)hexyl thiocyanate
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6-(2-tert-butylphenoxy)hexyl thiocyanate

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